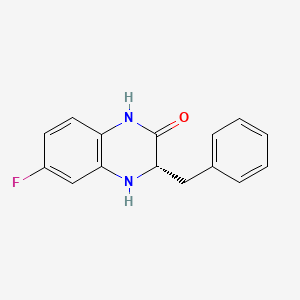

(3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

CAS No. |

479677-41-3 |

|---|---|

Molecular Formula |

C15H13FN2O |

Molecular Weight |

256.27 g/mol |

IUPAC Name |

(3S)-3-benzyl-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C15H13FN2O/c16-11-6-7-12-13(9-11)17-14(15(19)18-12)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,18,19)/t14-/m0/s1 |

InChI Key |

PBKHIUOCMRTYDF-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)NC3=C(N2)C=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC3=C(N2)C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

One common method for synthesizing (3S)-3-benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one involves nucleophilic aromatic substitution using ortho-fluoro substituted nitrobenzenes. The general procedure includes:

- Starting Materials : Ortho-fluoro-nitrobenzene and an appropriate amine.

- Reagents : Potassium carbonate as a base, and dimethylformamide as a solvent.

- Conditions : The reaction is typically conducted at elevated temperatures (around 100 °C) for several hours.

This method has been reported to yield the desired dihydroquinoxalin-2-one in moderate to high yields, allowing for further functionalization.

Organophotoredox Catalysis

Recent advances in organophotoredox catalysis have provided a novel approach to synthesize (3S)-3-benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one. This method employs visible light to facilitate the formation of radical intermediates:

Mechanism : The process begins with the generation of a radical cation from the dihydroquinoxalin-2-one, which then undergoes proton loss to form a nucleophilic α-amino radical that reacts with electrophiles such as para-quinone methides.

Yield : This method has been shown to produce functionalized phenols with yields ranging from 47% to 93%, depending on the substrate used.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinoxaline derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is explored for its potential therapeutic properties. It has been studied for its antimicrobial, anti-inflammatory, and anticancer activities.

Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations:

- Stereochemistry: The (3S)-configuration in the target compound likely enhances target binding precision compared to racemic or non-chiral analogues, as seen in JNK3 inhibitors where stereochemistry impacts selectivity .

- Fluorine vs. Chlorine : The 6-fluoro substituent in the target compound offers superior electronic and metabolic profiles compared to 6-chloro derivatives (e.g., 6-Chloro-1,3-dimethyl-...), as fluorine’s smaller size and higher electronegativity improve membrane permeability and reduce oxidative degradation .

- Benzyl Group : The 3-benzyl moiety is conserved in several analogues (e.g., 3ad, 4a–c in ), suggesting its role in hydrophobic binding interactions. However, its stereospecific placement (S-configuration) may optimize spatial compatibility with JNK3’s active site .

Physicochemical Properties:

- The target compound’s fluorine and benzyl groups likely confer moderate lipophilicity (cLogP ~3–4), balancing solubility and membrane permeability. In contrast, ethynyl-substituted derivatives (e.g., 3ad, 3ae) exhibit variable solubility, with some existing as oils (e.g., 3ae: yellow oil) versus solids (e.g., 3ad: yellow solid) .

- The 6-fluoro substituent may reduce susceptibility to oxidation compared to unsubstituted dihydroquinoxalines, which undergo oxidation to quinoxalin-2(1H)-ones under acidic conditions .

Selectivity and Mechanism of Action

- Molecular docking studies highlight the importance of the 3-benzyl group in occupying hydrophobic pockets, while the 6-fluoro substituent may hydrogen-bond with catalytic lysine residues .

- sGC Activation: In contrast, sGC activators () prioritize substituents that engage polar residues in the H-NOX domain (e.g., methoxy groups). The target compound’s benzyl and fluoro groups may lack compatibility with sGC’s binding requirements, underscoring scaffold versatility across targets .

Biological Activity

(3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H13FN2O |

| Molecular Weight | 256.27 g/mol |

| IUPAC Name | (3S)-3-benzyl-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |

| CAS No. | 479677-41-3 |

The structure features a benzyl group, a fluorine atom, and a dihydroquinoxalinone core, contributing to its unique biological properties.

Synthesis Methods

The synthesis of (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves cyclization reactions of suitable precursors. A common synthetic route includes:

- Reaction of 2-Fluoroaniline with Benzyl Bromide : This forms an intermediate compound.

- Cyclization with Glyoxal : The intermediate is cyclized under acidic conditions using solvents like ethanol or methanol.

This method is optimized for yield and purity, utilizing catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .

Antimicrobial Activity

Research indicates that (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Escherichia coli : Showed notable antibacterial effects in disk diffusion assays.

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

In cancer research, (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one has shown promise in inhibiting cancer cell proliferation in various models. Mechanistic studies suggest that it induces apoptosis in cancer cells through mitochondrial pathways and inhibits key signaling pathways associated with tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It binds to active sites of enzymes, blocking their activity.

- Receptor Interaction : The compound modulates signal transduction pathways by interacting with cellular receptors .

Case Studies

Several studies have highlighted the biological potential of (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : In a model of induced inflammation, the compound reduced edema and inflammation markers significantly compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.